molecular formula C10H15N3O3 B11801044 1-(1-Methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-4-carboxylic acid

1-(1-Methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-4-carboxylic acid

Cat. No.: B11801044
M. Wt: 225.24 g/mol
InChI Key: PRUJVLCOIWGEDI-UHFFFAOYSA-N
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Description

1-(1-Methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-4-carboxylic acid is a complex organic compound that features both imidazole and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-4-carboxylic acid typically involves the formation of the imidazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized using glyoxal and ammonia, followed by the addition of a piperidine derivative .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often starting with readily available raw materials. The process typically includes steps such as condensation, cyclization, and purification to achieve the desired product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(1-Methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes such as protein synthesis, DNA replication, and cell division .

Comparison with Similar Compounds

    Imidazole Derivatives: Compounds such as 1,3-diazole and its derivatives share structural similarities with the imidazole ring in 1-(1-Methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)piperidine-4-carboxylic acid.

    Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and its analogs are structurally related to the piperidine moiety in the compound.

Uniqueness: this compound is unique due to the combination of both imidazole and piperidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

1-(1-methyl-5-oxo-4H-imidazol-2-yl)piperidine-4-carboxylic acid

InChI

InChI=1S/C10H15N3O3/c1-12-8(14)6-11-10(12)13-4-2-7(3-5-13)9(15)16/h7H,2-6H2,1H3,(H,15,16)

InChI Key

PRUJVLCOIWGEDI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CN=C1N2CCC(CC2)C(=O)O

Origin of Product

United States

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